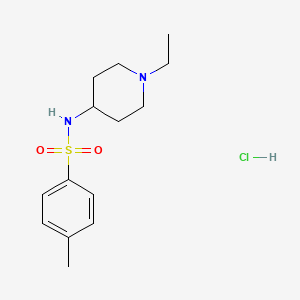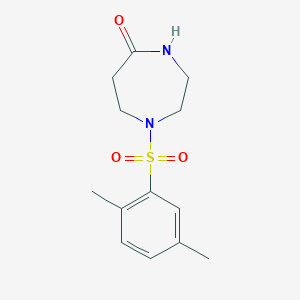
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one, also known as DBD, is a heterocyclic compound that belongs to the class of diazepanes. It has been widely used in scientific research for its unique chemical and biological properties. The compound is synthesized through a multi-step process and has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one is not fully understood, but it is believed to interact with biological targets through covalent bonding. This compound has been shown to interact with various enzymes and receptors, including acetylcholinesterase, carbonic anhydrase, and GABA-A receptor. The covalent bonding of this compound with these targets results in a change in their biological activity, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects.
実験室実験の利点と制限
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to exhibit a high degree of selectivity towards specific biological targets, making it a useful tool for studying the activity of enzymes and receptors. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its handling.
将来の方向性
There are several future directions for the study of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one. One potential direction is the synthesis of analogs of this compound with improved biological activity and selectivity. Additionally, this compound could be used as a starting material for the synthesis of compounds with potential therapeutic applications, such as antitumor agents or drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 2,5-dimethylphenylsulfonyl chloride with 1,4-diaminobutane. The resulting product is then treated with acetic anhydride to form the final compound, this compound. The synthesis method has been optimized over the years, resulting in a high yield and purity of the final product.
科学的研究の応用
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds with potential medicinal properties. For example, this compound has been used to synthesize compounds that exhibit antimicrobial, antifungal, and antitumor activities. Additionally, this compound has been used as a building block for the synthesis of compounds that target specific biological pathways, such as the GABA-A receptor.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-4-11(2)12(9-10)19(17,18)15-7-5-13(16)14-6-8-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRHXVQBALDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)
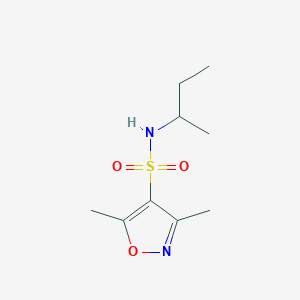

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)
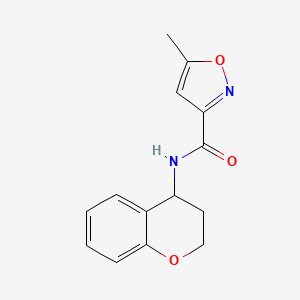
![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)

![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
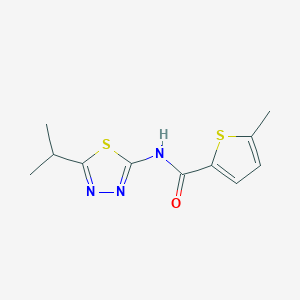
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
